5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid
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Overview
Description
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid is a hydroxyeicosapentaenoic acid, which is a type of eicosanoid. Eicosanoids are signaling molecules derived from omega-3 and omega-6 fatty acids. This compound is characterized by the presence of a hydroxyl group and five conjugated double bonds. It is practically insoluble in water and exhibits acidic properties .
Mechanism of Action
Target of Action
5S-HEPE is an active metabolite of eicosapentaenoic acid (EPA) and is formed from EPA by 5-lipoxygenase (5-LO) . The primary target of 5S-HEPE is the G protein-coupled receptor 119 (GPR119) . GPR119 is a receptor that plays a crucial role in glucose homeostasis and lipid metabolism .
Mode of Action
5S-HEPE acts as an agonist of GPR119 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 5S-HEPE binds to GPR119 and activates it . This activation leads to an increase in cAMP accumulation in cells expressing human GPR119 .
Biochemical Pathways
The formation of 5S-HEPE involves the 5-lipoxygenase (5-LO) pathway . This pathway was discovered with the identification of 5S-HETE as a product of arachidonic acid (AA) metabolism . 5S-HETE is then oxidized by the highly selective dehydrogenase 5-HEDH to form 5-oxo-ETE . The 5-LO pathway is also involved in the formation of proinflammatory leukotrienes and anti-inflammatory lipoxins .
Pharmacokinetics
It is known that 5s-hepe is practically insoluble in water , which may impact its bioavailability.
Result of Action
The activation of GPR119 by 5S-HEPE leads to an increase in cAMP accumulation . This, in turn, increases glucose-induced insulin secretion from pancreatic islets and glucagon-like peptide 1 (GLP-1) secretion from adenocarcinoma cells . These actions suggest that 5S-HEPE may play a role in glucose homeostasis and lipid metabolism .
Action Environment
The action of 5S-HEPE can be influenced by various environmental factors. For instance, oxidative stress and activation of the respiratory burst in phagocytic cells can favor the synthesis of 5-oxo-ETE, a downstream product of 5S-HEPE . .
Biochemical Analysis
Biochemical Properties
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid interacts with various enzymes and proteins. It is an agonist of G protein-coupled receptor 119 (GPR119), a receptor that is highly expressed on eosinophils and basophils . It increases cAMP accumulation in cells expressing human GPR119 .
Cellular Effects
This compound influences cell function by increasing glucose-induced insulin secretion from insulinoma pancreatic islets and glucagon-like peptide 1 (GLP-1) secretion from adenocarcinoma cells . It also promotes the survival and proliferation of a number of cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme activation, and changes in gene expression. It is formed by oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH .
Metabolic Pathways
This compound is involved in the 5-lipoxygenase (5-LO) pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid typically involves the enzymatic conversion of eicosapentaenoic acid (EPA) by 5-lipoxygenase (5-LO). This enzyme catalyzes the addition of a hydroxyl group at the 5th carbon position of EPA, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of microorganisms or cell lines that express 5-lipoxygenase. These microorganisms or cell lines are fed with EPA, which is then converted to the target compound through enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 5-oxo-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of specific enzymes.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed for substitution reactions.
Major Products Formed
Oxidation: 5-oxo-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid.
Reduction: Saturated eicosapentaenoic acid derivatives.
Substitution: Various substituted eicosapentaenoic acid derivatives.
Scientific Research Applications
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive eicosanoids.
Biology: It serves as a signaling molecule involved in various biological processes, including inflammation and immune responses.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and conditions associated with oxidative stress.
Industry: It is used in the production of specialized dietary supplements and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE): Another hydroxyeicosanoid with similar properties but one less double bond.
5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE): An oxidized derivative of 5-HETE with potent proinflammatory effects.
5S-hydroxy-6E,8Z,11Z,14Z,17Z-docosapentaenoic acid (5-HEPE): A hydroxyeicosanoid derived from docosapentaenoic acid with similar biological activities.
Uniqueness
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid is unique due to its specific structure, which includes five conjugated double bonds and a hydroxyl group at the 5th carbon position. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
92008-51-0 |
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Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5S,6Z,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-14-/t19-/m1/s1 |
InChI Key |
FTAGQROYQYQRHF-BVMAXIEISA-N |
SMILES |
CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C=C/[C@H](CCCC(=O)O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
physical_description |
Solid |
Synonyms |
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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